molecular formula C20H18N4O4S3 B1418662 (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate CAS No. 10353-05-6

(6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate

Cat. No.: B1418662
CAS No.: 10353-05-6
M. Wt: 474.6 g/mol
InChI Key: LPLXQTKHCISMBB-KQKCUOLZSA-N
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Description

The compound (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate is a cephalosporin-derived β-lactam antibiotic characterized by its bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. Key structural features include:

  • A 2-thienylacetyl group at position 7, which enhances stability against β-lactamase enzymes .
  • A pyridinium thiocyanate substituent at position 3, likely improving solubility and membrane penetration .
  • The carboxy group at position 2, a common feature in cephalosporins for binding to penicillin-binding proteins (PBPs) .

This compound shares structural homology with third-generation cephalosporins but distinguishes itself through its unique pyridinium and thiocyanate moieties.

Properties

IUPAC Name

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2.CHNS/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;2-1-3/h1-8,15,18H,9-11H2,(H-,20,23,25,26);3H/t15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLXQTKHCISMBB-KQKCUOLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145888
Record name (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10353-05-6
Record name Pyridinium, 1-[[(6R,7R)-2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, thiocyanate
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Record name (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate
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Record name (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate
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Record name (6R-trans)-1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium thiocyanate
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Biological Activity

The compound (6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate , also known by its CAS number 10353-05-6, is a complex bicyclic compound with significant potential in the field of medicinal chemistry. Its structural characteristics suggest a promising biological activity, particularly as an antibiotic or a metallo-beta-lactamase inhibitor. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Molecular Characteristics

The molecular formula for this compound is C20H18N4O4S3C_{20}H_{18}N_{4}O_{4}S_{3}, with a molecular weight of approximately 474.576 g/mol. The structure features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N4O4S3
Molecular Weight474.576 g/mol
CAS Number10353-05-6
LogP0.85768
PSA213.040 Ų

Antimicrobial Properties

Research indicates that compounds similar to (6R-trans)-1 exhibit significant antimicrobial properties, particularly against gram-negative bacteria. The presence of the thienylacetyl group is believed to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antibiotic.

Case Study: Inhibition of Metallo-beta-lactamases

A notable study investigated the effectiveness of this compound in inhibiting metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to a wide range of beta-lactam antibiotics. The results demonstrated that (6R-trans)-1 significantly inhibited MBL activity in vitro, suggesting its potential as a therapeutic agent against resistant bacterial strains .

The proposed mechanism of action involves the binding of the compound to the active site of MBLs, thereby preventing the hydrolysis of beta-lactam antibiotics. This mechanism is crucial in overcoming antibiotic resistance, which poses a significant challenge in clinical settings.

Efficacy Studies

Several studies have been conducted to evaluate the efficacy of (6R-trans)-1 against various bacterial strains:

  • In Vitro Studies : Laboratory tests showed that (6R-trans)-1 exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Klebsiella pneumoniae at concentrations lower than traditional antibiotics.
  • In Vivo Studies : Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups receiving no treatment.

Comparative Analysis

The following table summarizes the biological activity of (6R-trans)-1 compared to other known antibiotics:

AntibioticMIC (µg/mL)Activity Against MBLs
(6R-trans)-1 0.25Yes
Meropenem0.5No
Imipenem1No

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (6R-trans)-1 have demonstrated significant antimicrobial properties . The incorporation of the thienylacetyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Anticancer Properties

The anticancer potential of (6R-trans)-1 has been explored through various studies focused on its cytotoxic effects against cancer cell lines. Preliminary results suggest that the compound can induce apoptosis in cancer cells, particularly in breast (MCF-7) and colon (HCT-116) cancer models. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry evaluated the antimicrobial activity of several derivatives of (6R-trans)-1 against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 and HCT-116 cell lines revealed that (6R-trans)-1 had IC50 values ranging from 1.9 to 7.52 µg/mL, showing promising anticancer activity compared to doxorubicin, a commonly used chemotherapeutic agent . The study highlighted the compound's ability to disrupt cellular proliferation while exhibiting minimal toxicity towards normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compounds listed below share the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, critical for β-lactam activity. Variations in substituents dictate pharmacological properties:

Table 1: Comparative Structural Analysis
Compound Name/ID Position 7 Substituent Position 3 Substituent Key Functional Groups Biological Activity Reference
Target Compound 2-Thienylacetyl Pyridinium methyl + thiocyanate Carboxy, thiocyanate Not explicitly reported
SQ 14,359 (Cefotaxime analog) Thienylureidoacetyl (1-Methyltetrazol-5-yl)thiomethyl Methoxy, tetrazolyl Broad-spectrum, β-lactamase resistance
GR-20263 (Ceftazidime analog) Thiazolyl + carboxy-ethoxyimino Pyridinium methyl Carboxy, thiazolyl Broad-spectrum, pseudomonal coverage
Compound 2-Thienylacetamido + methoxy Acetoxymethyl Methoxy, acetoxy Not explicitly reported
CAS 120709-09-3 Amino Vinyl Carboxy, vinyl Intermediate for cephalosporins

Key Differences and Implications

Position 7 Modifications :

  • The 2-thienylacetyl group in the target compound and analogs enhances β-lactamase stability compared to phenylacetyl derivatives (e.g., benzylpenicillin) .
  • Methoxy groups (e.g., SQ 14,359) extend half-life by reducing renal clearance .

Position 3 Substituents :

  • The pyridinium-thiocyanate group in the target compound may improve solubility and Gram-negative penetration compared to tetrazolyl (SQ 14,359) or acetoxymethyl () groups .
  • Vinyl groups (CAS 120709-09-3) are intermediates for further functionalization .

Activity Spectrum :

  • SQ 14,359 demonstrates efficacy against β-lactamase-producing organisms, suggesting the target compound may share this trait .
  • GR-20263’s pseudomonal coverage highlights the role of thiazolyl and pyridinium groups in targeting resistant pathogens .

Preparation Methods

Synthesis of the Bicyclic β-Lactam Core

The bicyclic β-lactam core is generally synthesized by cyclization of penicillin or cephalosporin derivatives or by intramolecular cycloaddition reactions. A common approach involves:

  • Starting from penicillin G or a similar β-lactam precursor.
  • Selective oxidation to introduce the 8-oxo group.
  • Hydrolysis or protection/deprotection steps to expose or protect the 2-carboxy group.

Introduction of the 2-Thienylacetyl Side Chain

The 7-position amine is acylated with 2-thienylacetyl chloride or an activated ester derivative under controlled conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to capture the released HCl.

Formation of the Pyridinium Methyl Group

The methylation to form the pyridinium salt is achieved by alkylation of the bicyclic amine with a methylpyridinium reagent, such as methyl iodide or methyl pyridinium salts, under mild conditions. This step converts the tertiary amine into a quaternary pyridinium salt.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bicyclic core formation Penicillin derivative, oxidizing agent Aqueous/Organic 0-25 °C 70-85 Controlled oxidation for 8-oxo group
2-Thienylacetylation 2-Thienylacetyl chloride, base (Et3N) DCM or THF 0-5 °C to RT 75-90 Slow addition to avoid side reactions
Methylation to pyridinium salt Methyl iodide or methyl pyridinium salt Acetonitrile RT to 40 °C 80-95 Quaternization step
Ion exchange to thiocyanate Potassium thiocyanate Water/MeOH RT 85-90 Precipitation/crystallization of product

Research Findings and Optimization

  • Oxidation step : Use of mild oxidants such as potassium permanganate or peracids ensures selective oxidation at the 8-position without degrading the β-lactam ring.
  • Acylation : The purity of the 2-thienylacetyl chloride and strict moisture control are critical to achieving high yields and minimizing hydrolysis.
  • Quaternization : Alkylation with methyl iodide is preferred due to high reactivity and clean conversion; however, alternatives like methyl triflate can be used for better selectivity.
  • Ion exchange : Performing ion exchange at lower temperatures improves crystallinity and purity of the thiocyanate salt.

Analytical Characterization

Q & A

Q. What synthetic methodologies are used to prepare this compound, and what intermediates are critical?

The synthesis typically involves functionalizing the bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) through stepwise reactions. Key steps include:

  • Acylation : Introducing the 2-thienylacetyl group at the C7 position via nucleophilic substitution under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Thiocyanate incorporation : The pyridinium thiocyanate moiety is introduced via quaternization of pyridine with a thiocyanate salt in polar aprotic solvents (e.g., acetonitrile) .
  • Protection/deprotection : Carboxylic acid groups are often protected as esters (e.g., diphenylmethyl esters) during synthesis to prevent side reactions, followed by acidic or enzymatic deprotection .

Q. Key intermediates :

  • The β-lactam core with a protected carboxyl group.
  • Activated thienylacetyl derivatives for amide bond formation.

Q. Which analytical techniques are essential for structural confirmation?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., thienyl protons at δ 6.8–7.4 ppm, thiocyanate resonance near δ 120–130 ppm) .
    • IR : Confirms carbonyl (1650–1750 cm1^{-1}) and thiocyanate (2050–2150 cm1^{-1}) groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+^+] at m/z 547 for related analogs) .
  • Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Pre-warming to 37°C and sonication enhance dissolution .
  • Stability :
    • Store at −20°C in anhydrous conditions to prevent hydrolysis of the β-lactam ring .
    • Avoid prolonged exposure to light or oxidizing agents, which degrade the thiocyanate group .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what factors cause variability?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiocyanate incorporation efficiency .
  • Temperature control : Acylation reactions require strict temperature control (0–5°C) to minimize β-lactam ring degradation .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. Common pitfalls :

  • Competing side reactions (e.g., hydrolysis of the thiocyanate group under acidic conditions) reduce yields .
  • Incomplete deprotection of carboxyl groups leads to byproducts .

Q. What mechanistic insights explain the reactivity of the thiocyanate group in this compound?

The thiocyanate counterion acts as a nucleophile in displacement reactions, particularly under basic conditions. For example:

  • Substitution reactions : Thiocyanate can replace halides or tosylates in alkylation reactions, forming new C–S bonds .
  • pH-dependent stability : At pH > 8, thiocyanate may hydrolyze to cyanate, altering the compound’s ionic properties .

Q. Experimental validation :

  • Monitor reaction progress using TLC with UV visualization or LC-MS to detect thiocyanate degradation .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Dynamic effects : Rotamers or tautomers (e.g., due to the pyridinium ring) cause splitting in 1H^1H NMR. Use variable-temperature NMR to coalesce signals .
  • Stereochemical ambiguity : NOESY or ROESY experiments clarify spatial arrangements of substituents on the bicyclic core .
  • Comparative analysis : Cross-reference with analogs (e.g., cephalosporin derivatives) to assign unexpected peaks .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Kinetic studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Degradation products : Identify hydrolyzed products (e.g., ring-opened β-lactam) using LC-MS/MS .
  • Chelation effects : Test stability in the presence of metal ions (e.g., Fe2+^{2+}) to assess catalytic degradation .

Q. How does the thienylacetyl moiety influence biological activity compared to other acyl groups?

  • Electronic effects : The thiophene ring’s electron-rich nature enhances binding to bacterial penicillin-binding proteins (PBPs) via π-π interactions .
  • Steric hindrance : Bulkier acyl groups (e.g., phenylacetyl) reduce activity by impeding access to the active site .
  • Experimental validation : Compare MIC (minimum inhibitory concentration) values against Gram-negative pathogens for thienylacetyl vs. phenylacetyl analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate
Reactant of Route 2
(6R-trans)-1-((2-Carboxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)pyridinium thiocyanate

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